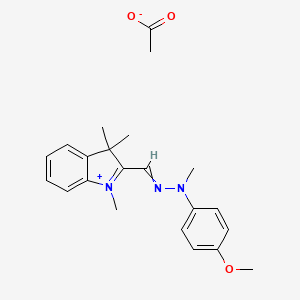

Basic Yellow 28 acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

58798-47-3 |

|---|---|

Molecular Formula |

C22H27N3O3 |

Molecular Weight |

381.5 g/mol |

IUPAC Name |

4-methoxy-N-methyl-N-[(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;acetate |

InChI |

InChI=1S/C20H24N3O.C2H4O2/c1-20(2)17-8-6-7-9-18(17)22(3)19(20)14-21-23(4)15-10-12-16(24-5)13-11-15;1-2(3)4/h6-14H,1-5H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

HKQUTNRSEDOGIL-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=C(C=C3)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Biological Interactions of Basic Yellow 28 Acetate: A Review of Available Data

For the attention of researchers, scientists, and drug development professionals, this guide addresses the current understanding of the mechanism of action for Basic Yellow 28 acetate. Despite a comprehensive review of scientific literature and regulatory data, specific details regarding its molecular mechanism of action in a pharmacological context remain largely uncharacterized. The available information primarily pertains to its application as a cationic dye and its toxicological profile.

Basic Yellow 28, a cationic azomethine dye, is predominantly utilized in the textile and cosmetics industries for its vibrant yellow hue.[1][2] Its function as a dye is attributed to physical and chemical adsorption processes, wherein the positively charged dye molecule binds to negatively charged sites on substrates like acrylic fibers.[3] While this explains its coloring properties, it does not delineate a specific biological mechanism of action at the cellular or molecular level relevant to drug development.

Toxicological Profile

The primary body of scientific data available for Basic Yellow 28 focuses on its toxicological properties. It is classified as hazardous, with acute toxicity observed through oral, dermal, and inhalation routes.[4][5][6]

Key Toxicological Hazards:

Mutagenicity data has been reported for Basic Yellow 28, although specific details from the readily available literature are sparse.[7] Further in-depth genotoxicity assessments would be required to fully characterize this endpoint. The compound is also known to cause skin and respiratory irritation.[3][8]

Quantitative Toxicological Data

The following table summarizes the available quantitative data on the toxicity of Basic Yellow 28.

| Endpoint | Species | Value | Exposure Time | Reference |

| LC50 (Toxicity to fish) | Leuciscus idus melanotus | 10 - 100 mg/L | 96 h | [4] |

| EC0 (Toxicity to daphnia) | Daphnia magna | 0.32 mg/L | 24 h | [4] |

| EC50 (Toxicity to algae) | Desmodesmus subspicatus | 0.14 mg/L | 72 h | [4] |

| EC50 (Toxicity to microorganisms) | Activated sludge | 59 mg/L | 30 min | [4] |

Hypothetical Mechanisms and Lack of Specific Data

Given the chemical structure of Basic Yellow 28, which includes an azomethine group, and its cationic nature, some general biological activities could be hypothesized. Cationic compounds can interact with negatively charged biological macromolecules, such as DNA and acidic proteins, and disrupt cell membrane integrity. However, no specific studies confirming these interactions for Basic Yellow 28 have been identified.

Extensive searches for experimental protocols detailing the investigation of Basic Yellow 28's mechanism of action in a biological context did not yield any specific results. Similarly, there is no information available on its interaction with specific signaling pathways.

Logical Relationship of Available Information

The following diagram illustrates the logical flow of the currently available information for Basic Yellow 28, which is centered on its industrial use and resulting toxicological concerns.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Basic Yellow 28 | C21H27N3O5S | CID 9570625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. cncolorchem.com [cncolorchem.com]

- 8. Efficient removal of basic yellow 28 dye from water using facilely synthesized ZnO and Mg3B2O6 nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic Yellow 28 acetate molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthesis of Basic Yellow 28 acetate, a cationic dye with applications in various scientific fields.

Core Compound Identification and Properties

Basic Yellow 28 is a cationic dye belonging to the azomethine class.[1] While it is commonly available as a salt with a methyl sulfate counter-ion, this guide focuses on the acetate form. The cationic nature of the dye is fundamental to its utility, enabling strong interactions with anionic substrates.

Quantitative Data Summary

The key quantitative data for this compound and its more common methyl sulfate counterpart are summarized in the table below for easy comparison.

| Property | This compound | Basic Yellow 28 (Methyl Sulfate) |

| Molecular Formula | C₂₂H₂₇N₃O₃ | C₂₁H₂₇N₃O₅S[1][2][3][4] |

| Molecular Weight | 381.48 g/mol | 433.52 g/mol [1][2][3][4] |

| CAS Number | 58798-47-3 | 54060-92-3[1][2][5] |

| Cationic Moiety | C₂₀H₂₄N₃O⁺ | C₂₀H₂₄N₃O⁺[5] |

| Anionic Counter-ion | C₂H₃O₂⁻ (Acetate) | CH₃O₄S⁻ (Methyl Sulfate)[5] |

Experimental Protocols

Synthesis of the Basic Yellow 28 Cation

The synthesis of the Basic Yellow 28 cation is a multi-step process that involves diazotization, coupling, and methylation.[1][2][3][6]

1. Diazotization of p-Anisidine:

-

p-Anisidine is treated with nitrous acid in an acidic medium. This reaction converts the primary aromatic amine group of p-Anisidine into a diazonium salt.

2. Coupling Reaction:

-

The resulting diazonium salt is then coupled with Fischer's base (1,3,3-trimethyl-2-methyleneindoline).

3. Methylation:

-

The coupled product is subsequently methylated using a methylating agent such as dimethyl sulfate. This step introduces a methyl group and results in the final cationic structure of Basic Yellow 28.

To obtain this compound, an ion exchange step would be performed on the methyl sulfate salt, or the synthesis would be adapted to use an acetate salt in the final steps.

Visualized Experimental Workflow

The following diagram illustrates the general synthesis workflow for the Basic Yellow 28 cation.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. basicdye.com [basicdye.com]

- 3. Basic Yellow 28 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 4. nbinno.com [nbinno.com]

- 5. Basic Yellow 28 | C21H27N3O5S | CID 9570625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BASIC YELLOW 28 | 54060-92-3 [chemicalbook.com]

Synthesis Pathway for Basic Yellow 28 Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Basic Yellow 28 acetate, a cationic dye with applications in textile dyeing and potential for use in biological research. The synthesis is a multi-step process involving diazotization, azo coupling, methylation, and a final ion exchange to yield the acetate salt. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow.

Overview of the Synthesis Pathway

The synthesis of Basic Yellow 28 is typically carried out in three main stages, followed by a final purification and counter-ion exchange to obtain the desired acetate salt. The overall process can be summarized as follows:

-

Diazotization of p-Anisidine: p-Anisidine is converted to its corresponding diazonium salt using nitrous acid in an acidic medium.

-

Azo Coupling with Fischer's Base: The diazonium salt is then reacted with 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) to form the chromophoric azo compound.

-

Methylation: The resulting azo compound is methylated, typically with dimethyl sulfate, to yield the cationic dye, Basic Yellow 28, as a methyl sulfate salt.

-

Anion Exchange: The methyl sulfate anion is exchanged for an acetate anion to produce the final product, this compound.

The following diagram illustrates the logical workflow of the synthesis process.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for similar chemical transformations and may require optimization for specific laboratory conditions.

Step 1: Diazotization of p-Anisidine

This procedure is adapted from a patented method for the diazotization of aromatic amines[1].

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Anisidine | 123.15 | 1.98 g | 0.016 |

| Nitric Acid (conc.) | 63.01 | 0.34 mL | ~0.0053 |

| Sulfuric Acid (conc.) | 98.08 | 0.45 mL | ~0.0083 |

| Sodium Nitrite | 69.00 | 1.10 g | 0.016 |

| Water | 18.02 | 20 mL | - |

| Ice | - | As needed | - |

Procedure:

-

In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a gas inlet, add 20 mL of water.

-

Carefully add 0.34 mL of concentrated nitric acid and 0.45 mL of concentrated sulfuric acid to the water with stirring.

-

Add 1.98 g of p-anisidine to the acidic solution. The mixture will form a slurry.

-

Cool the flask to 0-5 °C using an ice bath.

-

In a separate beaker, dissolve 1.10 g of sodium nitrite in 5 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the p-anisidine slurry while maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.

Step 2: Azo Coupling with Fischer's Base

This step involves the electrophilic substitution of the diazonium salt onto Fischer's base. The reaction is typically carried out under alkaline conditions[2].

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Anisidine Diazonium Salt Solution | - | From Step 1 | ~0.016 |

| Fischer's Base (1,3,3-trimethyl-2-methyleneindoline) | 173.26 | 2.77 g | 0.016 |

| Sodium Hydroxide | 40.00 | As needed | - |

| Ethanol | 46.07 | 50 mL | - |

| Water | 18.02 | 100 mL | - |

Procedure:

-

In a 250 mL beaker, dissolve 2.77 g of Fischer's base in 50 mL of ethanol.

-

Cool the Fischer's base solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the Fischer's base solution with vigorous stirring.

-

Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a 10% aqueous sodium hydroxide solution.

-

Continue stirring the mixture at 0-5 °C for 1-2 hours. A colored precipitate of the azo intermediate should form.

-

Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the solid product in a vacuum oven at 50 °C.

Step 3: Methylation of the Azo Intermediate

The azo intermediate is methylated to form the cationic Basic Yellow 28. This procedure is analogous to the methylation of other organic compounds using dimethyl sulfate[3].

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Azo Intermediate | ~295.4 | ~4.7 g (from Step 2) | ~0.016 |

| Dimethyl Sulfate | 126.13 | 2.2 mL | ~0.024 |

| Sodium Bicarbonate | 84.01 | 2.0 g | 0.024 |

| Dichloromethane | 84.93 | 50 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, suspend the dried azo intermediate from Step 2 and 2.0 g of sodium bicarbonate in 50 mL of dichloromethane.

-

Heat the mixture to reflux (approximately 40 °C) with stirring.

-

Carefully add 2.2 mL of dimethyl sulfate dropwise to the refluxing mixture. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with appropriate personal protective equipment in a fume hood.

-

Continue refluxing the mixture for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any inorganic salts.

-

Wash the filtrate with water in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Basic Yellow 28 methyl sulfate.

Step 4: Anion Exchange to Acetate Salt

The methyl sulfate salt of Basic Yellow 28 is converted to the acetate salt using anion exchange chromatography[4][5][6].

Materials:

| Reagent | Molar Mass ( g/mol ) |

| Crude Basic Yellow 28 Methyl Sulfate | ~433.52 |

| Strong Anion Exchange Resin (e.g., Dowex 1x8, acetate form) | - |

| Sodium Acetate | 82.03 |

| Methanol | 32.04 |

| Deionized Water | 18.02 |

Procedure:

-

Resin Preparation: If the anion exchange resin is not in the acetate form, it must be converted. Pack a chromatography column with the resin. Wash the resin with several column volumes of 1 M sodium hydroxide, followed by deionized water until the eluent is neutral. Then, wash the resin with several column volumes of 1 M acetic acid, followed by deionized water until the eluent is neutral. Finally, wash with methanol.

-

Dissolve the crude Basic Yellow 28 methyl sulfate in a minimal amount of methanol.

-

Load the dye solution onto the prepared anion exchange column.

-

Elute the column with methanol. The cationic dye will bind to the resin, while the methyl sulfate anions are exchanged for acetate anions from the resin.

-

Collect the colored eluate containing this compound.

-

Evaporate the solvent from the eluate under reduced pressure to obtain the final product, this compound, as a solid.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data

Due to the lack of specific published data for the complete synthesis of this compound, the following table provides expected or typical values based on analogous reactions. Actual yields and purity should be determined experimentally.

| Step | Product | Theoretical Yield (g) | Typical Yield Range (%) | Purity Assessment |

| 1 | p-Anisidine Diazonium Salt | (in solution) | - | Used in situ |

| 2 | Azo Intermediate | 4.73 | 80-90 | TLC, Melting Point |

| 3 | Basic Yellow 28 Methyl Sulfate | 6.94 | 70-85 | TLC, UV-Vis Spectroscopy |

| 4 | This compound | 6.13 | 90-98 (of exchange) | UV-Vis, NMR, Mass Spectrometry |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula (Cation) | C₂₁H₂₇N₂O⁺ | - |

| Molar Mass (Acetate Salt) | ~381.5 g/mol | - |

| Appearance | Yellow to orange powder | [7] |

| λmax (in water) | ~438 nm | [8] |

Biological and Toxicological Information

While specific signaling pathways for Basic Yellow 28 in the context of drug development are not well-documented, azo dyes as a class have been studied for various pharmacological activities, including antimicrobial and anticancer properties[9][10]. However, it is important to note that many azo dyes can also exhibit toxicity. Basic Yellow 28 is classified as toxic if swallowed, harmful in contact with skin, and can cause serious eye damage[8]. Toxicological studies are crucial before considering any pharmaceutical applications.

The following diagram illustrates the general relationship between azo dyes and their potential biological effects.

Caption: Potential biological fate and effects of azo dyes.

References

- 1. US5874547A - Diazotization of amines - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ion-Exchange Chromatography | OER Commons [oercommons.org]

- 5. Anion-exchange chromatography - Wikipedia [en.wikipedia.org]

- 6. Purolite How to Series: Introduction to Ion Exchange Chromatography [purolite.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. Basic Yellow 28 | C21H27N3O5S | CID 9570625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Properties of Basic Yellow 28 Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 28, also known by its Colour Index name C.I. 48054, is a cationic azo dye.[1][2] It presents as a yellow powder and is soluble in water.[3][4] This technical guide provides a summary of the available spectral properties of Basic Yellow 28 acetate, outlines detailed experimental protocols for its characterization, and presents logical workflows for these procedures. The molecular formula for the cationic component of Basic Yellow 28 is C₂₀H₂₄N₃O⁺, and it is typically supplied as a salt with a methyl sulfate or acetate anion.[1] The molecular weight of the methyl sulfate salt is approximately 433.52 g/mol .[2][5]

Core Spectral Properties

The defining spectral characteristic of a dye is its interaction with electromagnetic radiation, which is quantified by its absorption and emission spectra.

Physicochemical and Spectral Data

| Property | Value | Source(s) |

| Chemical Name | 2-[(E)-[2-(4-methoxyphenyl)-2-methylhydrazinylidene]methyl]-1,3,3-trimethyl-3H-indolium acetate | N/A |

| CAS Number | 54060-92-3 | [6] |

| Molecular Formula (cation) | C₂₀H₂₄N₃O⁺ | [1] |

| Molecular Weight (methyl sulfate salt) | ~433.52 g/mol | [2][5] |

| Appearance | Yellow powder | [3][4] |

| Solubility | Soluble in water (50 g/L in water/acetic acid) | [3] |

| Maximum Absorption Wavelength (λmax) | 438 - 440 nm (in aqueous solution) | [1][7] |

| Molar Absorptivity (ε) | Data not available in searched sources. | |

| Maximum Emission Wavelength (λem) | Data not available in searched sources. | |

| Fluorescence Quantum Yield (Φf) | Data not available in searched sources. |

Experimental Protocols

Precise and reproducible experimental protocols are critical for obtaining reliable spectral data. The following sections detail the methodologies for determining the key spectral properties of this compound.

I. Determination of Maximum Absorption Wavelength (λmax) and Molar Absorptivity (ε) using UV-Visible Spectroscopy

This protocol outlines the procedure for measuring the absorbance spectrum of this compound to determine its λmax and molar extinction coefficient.

Materials:

-

This compound

-

Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

Spectrophotometer (UV-Visible)

-

Solvent (e.g., deionized water, ethanol, methanol)

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of this compound (e.g., 10 mg).

-

Dissolve the dye in a known volume of the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration. Ensure complete dissolution.

-

-

Preparation of Serial Dilutions:

-

Perform a series of dilutions from the stock solution to prepare at least five solutions of different, known concentrations.

-

-

Spectrophotometer Setup and Blank Measurement:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 300 nm to 700 nm).

-

Fill a quartz cuvette with the solvent used for the dye solutions to serve as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.

-

-

Measurement of Absorbance Spectra:

-

Rinse a clean cuvette with a small amount of the most dilute dye solution and then fill it.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Repeat this process for all the prepared dilutions, moving from the least concentrated to the most concentrated.

-

-

Data Analysis:

-

From the absorbance spectra, identify the wavelength of maximum absorbance (λmax).

-

Using the absorbance value at λmax for each concentration, create a calibration curve by plotting absorbance versus concentration.

-

According to the Beer-Lambert law (A = εbc), the slope of the linear regression of this plot will be the molar absorptivity (ε) if the concentration is in mol/L and the path length (b) is 1 cm.

-

II. Determination of Emission Spectrum and Fluorescence Quantum Yield (Φf)

This protocol describes how to measure the fluorescence emission spectrum and calculate the relative fluorescence quantum yield of this compound.

Materials:

-

This compound solutions of known, low absorbance at the excitation wavelength (typically A < 0.1 to avoid inner filter effects)

-

A standard fluorescent dye with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Fluorometer

-

Quartz cuvettes (4-sided clear for fluorescence)

-

Solvent

Procedure:

-

Fluorometer Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the λmax determined from the UV-Vis measurements (around 438 nm).

-

Set the emission wavelength range for scanning (e.g., 450 nm to 800 nm).

-

Set the excitation and emission slit widths.

-

-

Measurement of Emission Spectra:

-

Record the emission spectrum of the solvent blank.

-

Record the emission spectrum of the standard fluorescent dye.

-

Record the emission spectrum of the this compound solution.

-

-

Measurement of Absorbance:

-

Measure the absorbance of both the standard and the sample solutions at the excitation wavelength using a UV-Visible spectrophotometer.

-

-

Calculation of Relative Quantum Yield:

-

The fluorescence quantum yield (Φf) can be calculated using the following equation:

Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

Where:

-

Φf_sample and Φf_ref are the fluorescence quantum yields of the sample and reference.

-

I_sample and I_ref are the integrated fluorescence intensities (area under the emission curve) of the sample and reference.

-

A_sample and A_ref are the absorbances of the sample and reference at the excitation wavelength.

-

n_sample and n_ref are the refractive indices of the sample and reference solutions (if different solvents are used).

-

-

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates the general workflow for determining the spectral properties of a chemical compound like this compound.

Caption: Workflow for determining spectral properties.

Relationship between Absorption and Emission

The Jablonski diagram conceptually illustrates the processes of absorption and fluorescence.

References

- 1. Basic Yellow 28|C21H27N3O5S|CAS 54060-92-3 [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. colorantsgroup.com [colorantsgroup.com]

- 4. Basic Yellow 28 - Cationic yellow 28 - Cationic Yellow X-GL from Emperor Chem [emperordye.com]

- 5. cncolorchem.com [cncolorchem.com]

- 6. BASIC YELLOW 28 | 54060-92-3 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

Basic Yellow 28 Acetate: A Technical Guide to a Cationic Dye

For Researchers, Scientists, and Drug Development Professionals

Core Finding: Is Basic Yellow 28 Acetate a Cationic Dye?

Yes, Basic Yellow 28 is unequivocally classified as a cationic dye.[1][2][3] In aqueous solutions, the dye molecule dissociates, yielding a positively charged chromophore, which is the color-bearing component of the molecule.[1] This positive charge is located on a nitrogen atom within the 1,3,3-trimethyl-3H-indolium ring system.[1] Cationic dyes, by their nature, form salts with anions.[4] Therefore, this compound is the salt formed between the cationic Basic Yellow 28 dye and the acetate anion.

Quantitative Data Summary

The following table summarizes the key quantitative data for Basic Yellow 28.

| Property | Value | Reference(s) |

| Chemical Identity | ||

| CAS Number | 54060-92-3 | [5][6] |

| Molecular Formula | C₂₁H₂₇N₃O₅S | [6] |

| Molecular Weight | 433.52 g/mol | [6] |

| Spectroscopic Properties | ||

| Maximum Absorbance (λmax) | 438 - 440 nm (in aqueous solution) | [1][7] |

| Physicochemical Properties | ||

| Appearance | Yellow to orange powder | [8] |

| Solubility | Soluble in water (50 g/L) and acetic acid. Slightly soluble in water. | [4][9] |

| Stability | ||

| pH Stability | Stable in a pH range of 3-6. | [10] |

| Thermal Stability | Color and luster are unchanged when dyeing at 120°C. | [10][11] |

| Fastness Properties | ||

| Light Fastness | Good | [4] |

Experimental Protocols

Synthesis of Basic Yellow 28

The synthesis of Basic Yellow 28 is a multi-step process involving diazotization, coupling, and methylation.[8][11]

Materials:

-

p-Anisidine

-

Sodium nitrite

-

Hydrochloric acid

-

Fischer's base (1,3,3-Trimethyl-2-methyleneindoline)

-

Dimethyl sulfate

-

Ice

-

Appropriate solvents (e.g., water, methanol)

Procedure:

-

Diazotization of p-Anisidine:

-

Dissolve p-Anisidine in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.

-

Stir the mixture for approximately 30 minutes to ensure complete formation of the diazonium salt.

-

-

Coupling with Fischer's Base:

-

In a separate vessel, dissolve Fischer's base in an appropriate solvent.

-

Slowly add the previously prepared diazonium salt solution to the Fischer's base solution.

-

Maintain the temperature and pH of the reaction mixture as per established protocols for azo coupling reactions.

-

Allow the reaction to proceed until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

-

Methylation:

-

To the resulting intermediate, add dimethyl sulfate.

-

The methylation reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the final cationic dye.

-

After the reaction is complete, the product, Basic Yellow 28, can be isolated by filtration, washed, and dried.

-

Dyeing of Acrylic Fibers with Basic Yellow 28

This protocol describes a typical exhaust dyeing method for acrylic fibers.

Materials:

-

Basic Yellow 28 dye

-

Acrylic fiber substrate

-

Acetic acid

-

Sodium acetate

-

Leveling agent (optional, e.g., a cationic retarder)

-

Distilled water

Procedure:

-

Dye Bath Preparation:

-

Prepare a dye bath with a specific liquor-to-goods ratio (e.g., 40:1).

-

Add the required amount of Basic Yellow 28 dye, previously dissolved in a small amount of hot water, to the dye bath.

-

Add acetic acid and sodium acetate to the dye bath to create a buffer system and maintain the pH between 4.5 and 5.5.[10]

-

If desired, add a leveling agent to ensure even dye uptake.

-

-

Dyeing Process:

-

Introduce the acrylic fiber substrate into the dye bath at an initial temperature of approximately 60°C.

-

Gradually raise the temperature of the dye bath to the boil (around 100°C) at a controlled rate (e.g., 1-2°C per minute).

-

Maintain the dyeing process at the boiling temperature for 30-60 minutes, depending on the desired shade depth.

-

After dyeing, gradually cool the dye bath to about 60°C before removing the dyed fibers.

-

-

Rinsing and Drying:

-

Thoroughly rinse the dyed acrylic fibers with water to remove any unfixed dye.

-

A final rinse with a solution containing a non-ionic detergent can be performed to improve fastness properties.

-

Dry the dyed fibers at an appropriate temperature.

-

Visualizations

Caption: Synthesis pathway of Basic Yellow 28.

Caption: Mechanism of cationic dyeing.

References

- 1. Basic Yellow 28|C21H27N3O5S|CAS 54060-92-3 [benchchem.com]

- 2. kapirajventures.com [kapirajventures.com]

- 3. cosmochemistryindia.com [cosmochemistryindia.com]

- 4. colorantsgroup.com [colorantsgroup.com]

- 5. Basic Yellow 28 | C21H27N3O5S | CID 9570625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. mdpi.com [mdpi.com]

- 8. BASIC YELLOW 28 | 54060-92-3 [chemicalbook.com]

- 9. dyestuff.co.in [dyestuff.co.in]

- 10. Basic Yellow 28 - Cationic yellow 28 - Cationic Yellow X-GL from Emperor Chem [emperordye.com]

- 11. basicdye.com [basicdye.com]

An In-depth Technical Guide to the Safe Handling of Basic Yellow 28 Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Basic Yellow 28 acetate, a cationic dye. The information is intended for use by professionals in research and development environments. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Chemical Identification and Physicochemical Properties

Basic Yellow 28 is a yellow powder that is soluble in water.[1][2][3][4] It is also referred to by several synonyms, including C.I. Basic Yellow 28, Astrazon Golden Yellow GL, and Maxilon Golden Yellow GL.[5]

| Property | Value | Source |

| Chemical Formula | C21H27N3O5S | [1][2][5][6] |

| Molecular Weight | 433.52 g/mol | [1][2][5][6][7][8] |

| CAS Number | 54060-92-3 | [1][3][5][6][7][9] |

| Appearance | Yellow Powder | [1][3][6][10] |

| Solubility | Soluble in water. | [1][2][3][4][10] |

Hazard Identification and Classification

Basic Yellow 28 is classified as a hazardous substance with significant acute toxicity. It is crucial to understand these hazards before handling the compound.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[5][7][9][11] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[5][7][9][11] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[5][7][9][11] |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[5][7][9][11] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[5][7][9][11] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[5][7][9][11] |

Toxicology

The primary toxicological concerns with Basic Yellow 28 are its high acute toxicity upon inhalation and ingestion, and its potential to cause serious eye damage.[7][9][11] It is also harmful if it comes into contact with the skin.[7][9][11]

Ecotoxicity Data:

| Test | Species | Result | Exposure Time |

| LC50 | Leuciscus idus melanotus (Ide) | 10 - 100 mg/L | 96 h[11] |

| EC0 | Daphnia magna (Water Flea) | 0.32 mg/L | 24 h[11] |

| EC50 | Desmodesmus subspicatus (Green Algae) | 0.14 mg/L | 72 h[11] |

| EC50 | Activated sludge | 59 mg/L | 30 min[11] |

Currently, there is no available data to suggest that Basic Yellow 28 is carcinogenic, mutagenic, or a reproductive toxin.[6]

Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of Basic Yellow 28, strict adherence to safety protocols is mandatory.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6][11]

-

Facilities should be equipped with an eyewash station and a safety shower.[6]

Personal Protective Equipment:

| PPE | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[11] |

| Skin Protection | Chemical-resistant gloves (inspected prior to use), and fire/flame resistant and impervious clothing.[6][11] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[11] In case of inadequate ventilation, wear respiratory protection.[7] |

General Hygiene Practices:

First Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[7][11] If not breathing, give artificial respiration.[7][9] Get emergency medical help immediately.[11] |

| Skin Contact | Take off contaminated clothing immediately.[11] Wash off with soap and plenty of water.[7][11] Get medical help.[11] |

| Eye Contact | Immediately rinse with water for several minutes.[11] Remove contact lenses, if present and easy to do.[7][11] Continue rinsing.[7][11] Get emergency medical help immediately.[11] |

| Ingestion | Get emergency medical help immediately.[11] Rinse mouth.[7][11] Do NOT induce vomiting.[11] |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Personal Precautions: Evacuate personnel to a safe area.[11] Wear appropriate personal protective equipment as described in Section 4.[7][11] Avoid breathing dust, vapors, mist, or gas.[7][11]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[7][11] Do not let the chemical enter drains, as it is very toxic to aquatic life.[7][9][11]

-

Methods for Cleaning Up: Use a vacuum or sweep up the material and place it into a suitable, closed container for disposal.[6][7][9] Avoid generating dust.[6]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place.[6][7] Keep the container tightly closed and store locked up.[7][11]

-

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[11] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[11]

Visualizations

Caption: Routes of exposure and toxicological effects of Basic Yellow 28.

Caption: Workflow for cleaning up a Basic Yellow 28 spill.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Jet-Mate Canada Inc. | Basic Yellow 28 [jetmate.ca]

- 3. Basic Yellow 28 Dyes Manufacturers & Suppliers in, India [colorantsgroup.com]

- 4. Basic Yellow 28 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 5. Basic Yellow 28 | C21H27N3O5S | CID 9570625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cncolorchem.com [cncolorchem.com]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. aksci.com [aksci.com]

- 10. Basic Yellow 28 - Cationic yellow 28 - Cationic Yellow X-GL from Emperor Chem [emperordye.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]

In-Depth Technical Guide: Basic Yellow 28 Acetate (CAS Number 54060-92-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 28, also known by its Colour Index number 48054, is a cationic azomethine dye.[1] While its primary application lies within the textile industry for dyeing acrylic fibers, its properties as a cationic dye also lend it to potential uses in biological research, particularly in staining applications. This technical guide provides a comprehensive overview of the available scientific data on Basic Yellow 28 acetate, focusing on its physicochemical properties, toxicology, and known experimental applications to support research and development activities.

Physicochemical Properties

Basic Yellow 28 is a yellow powder that is soluble in water.[1][2] There are some discrepancies in the reported molecular formula and weight in the available literature. For clarity, the various reported values are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 54060-92-3 | [1][3][4] |

| Molecular Formula | C21H27N3O5S | [1][5] |

| C20H24N3O·CH3O4S | [6] | |

| Molecular Weight | 433.52 g/mol | [1][5] |

| Appearance | Yellow powder | [2][5] |

| Solubility | Soluble in water | [1][2] |

Toxicological Profile

The toxicological profile of Basic Yellow 28 indicates that it should be handled with care. It is classified as toxic if swallowed, harmful in contact with skin, and causes serious eye damage.[7][8][9] Furthermore, it may be fatal if inhaled.[7][8][9]

Acute Toxicity

While specific LD50 and LC50 values are not consistently reported across various safety data sheets, the GHS hazard classifications strongly suggest a significant level of acute toxicity.

| Route of Exposure | Hazard Statement | GHS Classification | Source(s) |

| Oral | Toxic if swallowed | Acute Toxicity 3 | [5][7][9] |

| Dermal | Harmful in contact with skin | Acute Toxicity 4 | [5][7][9] |

| Inhalation | Fatal if inhaled | Acute Toxicity 2 | [7][9] |

| Eye Contact | Causes serious eye damage | Serious Eye Damage/Eye Irritation 1 | [5][7][9] |

Genotoxicity

Carcinogenicity

There is currently no evidence to suggest that Basic Yellow 28 is a carcinogen. It is not listed as a carcinogen by major regulatory agencies. However, it is important to note that the metabolism of some azo dyes can lead to the formation of carcinogenic aromatic amines.[14]

Ecotoxicity

Basic Yellow 28 is very toxic to aquatic life with long-lasting effects.[7][8][9]

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available research detailing the specific signaling pathways affected by this compound in biological systems. The primary described mechanism of action relates to its function as a dye, which involves the electrostatic interaction of the cationic dye molecule with negatively charged substrates.[15] In a biological context, this suggests a potential for interaction with negatively charged biomolecules such as DNA, RNA, and certain proteins, which could theoretically lead to downstream effects on cellular signaling. However, without specific studies, any discussion of signaling pathway involvement remains speculative.

dot

Caption: Hypothetical interaction of Basic Yellow 28 with biological systems.

Experimental Protocols

Detailed experimental protocols for the use of this compound in biological research are scarce in the available literature. The majority of published methods relate to its synthesis, its use in the textile industry, or its removal from wastewater.

Synthesis of Basic Yellow 28

The synthesis of Basic Yellow 28 typically involves a multi-step process:

-

Diazotization of p-Anisidine: p-Anisidine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt.

-

Coupling with Fischer's Base: The diazonium salt is then coupled with 1,3,3-trimethyl-2-methyleneindoline (Fischer's base).

-

Methylation: The resulting intermediate is methylated, typically using dimethyl sulfate, to yield the final cationic dye.[1]

dot

Caption: General synthesis workflow for Basic Yellow 28.

Use as a Biological Stain

While mentioned as a potential application, specific protocols for using Basic Yellow 28 as a biological stain are not well-documented in scientific literature.[4][15] Researchers interested in this application would likely need to develop and optimize their own staining protocols based on the principles of cationic dyes. This would involve determining optimal dye concentration, staining time, and buffer conditions for the specific cell or tissue type being investigated.

Applications in Research and Drug Development

The current documented use of Basic Yellow 28 in a research context is primarily in environmental science, focusing on its adsorption and degradation.[16][17] Its potential as a fluorescent stain in laboratory settings has been noted, but not extensively explored.[15] In the context of drug development, its main relevance currently lies in toxicological assessment as a potential environmental contaminant. There is no indication from the available data that it is being investigated as a therapeutic agent.

Conclusion

This compound is a cationic dye with well-established applications in the textile industry. Its toxicological profile necessitates careful handling, and its environmental persistence and aquatic toxicity are of concern. For researchers and drug development professionals, the compound presents a significant data gap, particularly concerning its interaction with biological systems at the molecular level. There is a notable absence of studies on its effects on cellular signaling pathways. Future research to elucidate these mechanisms would be invaluable for a more complete understanding of its biological activity and potential risks.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Basic Yellow 28 - Cationic yellow 28 - Cationic Yellow X-GL from Emperor Chem [emperordye.com]

- 3. kochcolor.com [kochcolor.com]

- 4. CAS 54060-92-3: Basic Yellow 28 | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. CAS # 54060-92-3, Basic Yellow 28, Crypur Golden Yellow GL, Maxilon Golden Yellow GL, Maxilon Golden Yellow GL Pearls, Maxilon Golden Yellow RL, 2-[[2-(4-Methoxyphenyl)-2-methylhydrazinylidene]methyl]-1,3,3-trimethyl-3H-indolium methyl sulfate - chemBlink [chemblink.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Basic Yellow 28 | C21H27N3O5S | CID 9570625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. Ames test - Wikipedia [en.wikipedia.org]

- 11. microbiologyinfo.com [microbiologyinfo.com]

- 12. criver.com [criver.com]

- 13. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sdc.org.uk [sdc.org.uk]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Adsorption of Basic Yellow 28 and Basic Blue 3 Dyes from Aqueous Solution Using Silybum Marianum Stem as a Low-Cost Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

A Technical Guide to Basic Yellow 28 for Research Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 28, identified by CAS number 54060-92-3, is a cationic dye belonging to the azomethine class.[1] While it is widely utilized in the textile industry for dyeing acrylic fibers, its application in biological and pharmaceutical research is less documented but holds potential.[1][2][3] This technical guide provides a comprehensive overview of Basic Yellow 28, focusing on its chemical and physical properties, commercial availability for research purposes, and a review of its current and potential applications relevant to the scientific research community.

It is important to clarify a common point of nomenclature. While the term "Basic Yellow 28 acetate" is sometimes used, this typically refers to the use of the dye in an acetic acid bath for dyeing procedures. The commercially available form for research is generally the methyl sulfate salt.[4]

Physicochemical Properties and Supplier Information

Basic Yellow 28 is a yellow powder that is soluble in water.[1][5] Its cationic nature is due to the positive charge on the nitrogen atom within the 1,3,3-trimethyl-3H-indolium ring system, which is fundamental to its interaction with negatively charged substrates.[2]

Quantitative Data

For researchers procuring Basic Yellow 28, the following table summarizes key quantitative data from various suppliers. It is recommended to consult the specific certificate of analysis from the chosen supplier for lot-specific details.

| Property | Value | Source |

| CAS Number | 54060-92-3 | [1][4] |

| Molecular Formula | C₂₁H₂₇N₃O₅S | [1] |

| Molecular Weight | 433.52 g/mol | [1] |

| Appearance | Yellow powder | [5] |

| Solubility | Soluble in water | [1][5] |

| Maximum Absorbance (λmax) | ~438 nm | N/A |

Commercial Suppliers for Research

A variety of chemical suppliers offer Basic Yellow 28 for research purposes. The following table provides a non-exhaustive list of potential suppliers. Researchers should verify the grade and purity of the product to ensure it is suitable for their specific experimental needs.

| Supplier | Product Name | Notes |

| Sigma-Aldrich | Basic Yellow 28 | Various purities may be available. |

| TCI Chemicals | Cationic Yellow X-GL (Basic Yellow 28) | Check for research-grade specifications. |

| Santa Cruz Biotechnology | Basic Yellow 28 | Offered for research use. |

| Cayman Chemical | Basic Yellow 28 | Inquire about suitability for biological experiments. |

| BOC Sciences | Basic Yellow 28 | Provides research chemicals.[6] |

| MedChemExpress | Basic yellow 28 | Marketed as a multifunctional dye for biological experiments.[2] |

Synthesis and Mechanism of Action

Synthesis Pathway

The synthesis of Basic Yellow 28 typically involves a multi-step chemical process. The general workflow is outlined in the diagram below.

Caption: Synthesis of Basic Yellow 28.

The process begins with the diazotization of p-anisidine, which is then coupled with Fischer's base. The final step is methylation with dimethyl sulfate to yield the final Basic Yellow 28 product.[1]

General Mechanism of Action in Staining

As a cationic dye, the primary mechanism of action for Basic Yellow 28 in staining applications is electrostatic interaction. The positively charged dye molecules bind to negatively charged components within cells and tissues.

Caption: General staining mechanism of cationic dyes.

This affinity for anionic macromolecules, such as nucleic acids (DNA, RNA) and certain proteins, allows for the visualization of these structures in biological samples.[] The effectiveness of staining can be influenced by factors such as pH, which can alter the surface charge of both the dye and the target molecules.

Applications in Research

Established Applications: Adsorption and Wastewater Treatment Studies

A significant body of research exists on the use of Basic Yellow 28 as a model compound for studying the efficacy of various materials in removing dyes from wastewater. These studies often involve detailed experimental protocols for preparing solutions of Basic Yellow 28 and analyzing its concentration using UV-Vis spectrophotometry.

Experimental Protocol: Preparation of a Standard Basic Yellow 28 Solution for Adsorption Studies

-

Stock Solution Preparation: Accurately weigh a precise amount of Basic Yellow 28 powder. Dissolve the powder in deionized water to prepare a stock solution of a known concentration (e.g., 1000 mg/L).

-

Working Solutions: Prepare a series of working solutions of varying concentrations by diluting the stock solution with deionized water.

-

pH Adjustment: Adjust the pH of the working solutions to the desired experimental value using dilute HCl or NaOH.

-

Spectrophotometric Analysis: Measure the absorbance of the solutions at the maximum absorbance wavelength (λmax) of Basic Yellow 28 (approximately 438 nm) using a UV-Vis spectrophotometer.

-

Calibration Curve: Plot a calibration curve of absorbance versus concentration to be used for determining unknown concentrations during the experiment.

Potential Applications in Biological Research

Given its cationic and fluorescent properties, Basic Yellow 28 has the potential for use in various biological research applications, although specific protocols are not well-established.

-

Fluorescent Staining: Basic Yellow 28 is described as a fluorescent dye.[] This suggests its potential use in fluorescence microscopy for visualizing cellular structures. Its cationic nature would likely lead to the staining of the nucleus and other regions rich in nucleic acids.

-

Cytotoxicity Assays: As with many chemical compounds, the cytotoxicity of Basic Yellow 28 could be evaluated using standard in vitro assays such as the MTT or XTT assay. Such studies would be crucial for any consideration of its use in live-cell imaging or as a therapeutic agent.

-

Cell Permeability Studies: The ability of Basic Yellow 28 to cross cell membranes could be investigated using cell-based permeability assays, such as the Caco-2 permeability assay. This information would be valuable for understanding its potential as a drug delivery vehicle or as a probe for studying membrane transport.

Experimental Workflow: Hypothetical Cytotoxicity Assessment of Basic Yellow 28

The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of a compound like Basic Yellow 28.

References

Navigating the Photolability of Basic Yellow 28 Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 28 (BY 28), a cationic methine dye, sees widespread application in the textile industry and has been explored in other technological fields.[1][2][3][4] Its acetate salt form is of particular interest in various formulations. However, the inherent photosensitivity of many organic dyes raises significant concerns regarding their stability, degradation pathways, and the potential ecotoxicity of their byproducts. This technical guide provides a comprehensive overview of the current understanding of the photostability and degradation of Basic Yellow 28, with a focus on providing actionable insights for researchers and professionals in drug development and material science. While specific data on the acetate form is limited, this guide synthesizes available information on BY 28 and outlines standardized protocols for its photostability assessment.

Core Concepts in Photodegradation

The photodegradation of a dye molecule is a complex process initiated by the absorption of light energy. This can lead to a variety of photochemical reactions, including photo-oxidation, photo-reduction, and photosensitization, ultimately resulting in the breakdown of the chromophoric structure and a loss of color. The rate and mechanism of photodegradation are influenced by numerous factors, including the chemical structure of the dye, the intensity and wavelength of the light source, the presence of oxygen and other reactive species, pH, and the surrounding medium.

Quantitative Analysis of Basic Yellow 28 Degradation

Several studies have investigated the degradation of Basic Yellow 28 under various conditions, primarily in the context of wastewater treatment. While not exclusively focused on photostability, this data provides valuable insights into its lability. The degradation kinetics often follow pseudo-first-order or Langmuir-Hinshelwood models.[5][6]

| Degradation Method | Catalyst/System | Key Parameters | Degradation Efficiency/Rate | Reference |

| Fenton-like Oxidation | Copper Phosphate (Cu₃(PO₄)₂) / H₂O₂ | pH: Neutral, [BY 28]: 20 mg/L | 97% removal in 50 minutes | [7] |

| Photocatalysis | UV / TiO₂ / Periodate | pH: 3.0, [TiO₂]: 1 g/L, [Periodate]: 5 mM | Apparent degradation rate of BY 28 was lower than Basic Red 46. 68% mineralization after 3 hours for 100 mg/L solution. | [5][6] |

| Electrochemical Treatment | Co-polyvinylchloride (anodic) | Phosphate buffer pH 5.1 | Decolorization achieved with 6-10 cycles or at -300 mV over 200 minutes. | [8] |

| Adsorption | Activated Charcoal | 0.004 g adsorbent, 10 mg/L BY 28 | Optimum operating time of 10 minutes. | [9] |

| Adsorption | Graphene Nanoplatelets | 0.05 g adsorbent, 30 mg/L BY 28 | Optimum operating time of 15 minutes. | [9] |

Experimental Protocols for Photostability Assessment

A standardized approach is crucial for evaluating the photostability of Basic Yellow 28 acetate. The following protocols are adapted from established guidelines, such as the ICH Q1B guidelines for photostability testing of new active substances and medicinal products.[10][11][12]

Forced Degradation Study

This study aims to evaluate the overall photosensitivity of BY 28 acetate to identify potential degradation products and develop analytical methods.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in relevant solvents (e.g., water, ethanol) at a known concentration. A parallel set of samples should be protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.

-

Light Exposure: Expose the samples to a light source capable of emitting both visible and near-ultraviolet (UV) radiation. A xenon arc lamp or a metal halide lamp is recommended. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[10][12]

-

Analytical Monitoring: At specified time intervals, withdraw aliquots from both the exposed and dark control samples.

-

Quantification: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array detector.[13] This will allow for the quantification of the parent compound and the detection of degradation products.

-

Data Analysis: Determine the degradation kinetics and identify the major degradation products.

Confirmatory Photostability Study

This study is designed to provide data on the photostability of BY 28 acetate under standardized conditions to understand its behavior under relevant environmental or storage conditions.

Methodology:

-

Sample Preparation: Prepare samples of BY 28 acetate in its intended formulation or as a pure substance. Prepare dark control samples as described above.

-

Light Source: Utilize a light source that mimics the spectral distribution of sunlight. According to ICH Q1B, this can be a combination of a cool white fluorescent lamp and a near UV fluorescent lamp.[10][12]

-

Exposure Conditions: Expose the samples to a controlled environment with a defined light intensity, temperature, and humidity.

-

Analysis: At the end of the exposure period, analyze the samples for any changes in physical appearance (e.g., color change) and chemical composition (assay and degradation products) using a validated analytical method.[12]

Visualizing Experimental and Degradation Pathways

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for photostability testing and a generalized degradation pathway for organic dyes.

Caption: A typical workflow for assessing the photostability of a compound.

Caption: A simplified model of the steps involved in dye photodegradation.

Degradation Products and Mechanisms

The degradation of Basic Yellow 28 likely proceeds through the cleavage of the methine bridge and the breakdown of the heterocyclic rings. The primary reactive species responsible for degradation in many advanced oxidation processes are hydroxyl radicals (HO•).[7] These highly reactive species can attack the dye molecule at multiple sites, leading to a cascade of reactions that ultimately result in smaller, often colorless, organic molecules and, under ideal conditions, complete mineralization to carbon dioxide, water, and inorganic ions.

Studies on the electrochemical degradation of BY 28 have suggested the formation of uncolored breakdown products, which can be monitored by HPLC at wavelengths outside the visible spectrum (e.g., 220 nm).[13] However, detailed structural elucidation of the specific photolytic degradation products of this compound is not yet extensively reported in the scientific literature.

Conclusion and Future Directions

The available evidence strongly indicates that Basic Yellow 28 is susceptible to degradation under various oxidative and photolytic conditions. For applications where photostability is a critical parameter, such as in drug formulations or long-lasting materials, a thorough evaluation of the photolytic behavior of this compound is imperative.

Future research should focus on:

-

Detailed Photodegradation Studies: Conducting comprehensive photostability studies on this compound following standardized guidelines to determine its intrinsic photostability.

-

Identification of Degradation Products: Utilizing advanced analytical techniques, such as LC-MS/MS, to identify and characterize the major photolytic degradation products.

-

Toxicity Assessment: Evaluating the potential toxicity of the identified degradation products to understand the environmental and biological impact of BY 28 degradation.

-

Stabilization Strategies: Investigating the use of photostabilizers or formulation strategies to enhance the photostability of this compound in various applications.

By addressing these knowledge gaps, the scientific and industrial communities can ensure the safe and effective use of this compound in a variety of light-sensitive applications.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BASIC YELLOW 28 | 54060-92-3 [chemicalbook.com]

- 4. Basic Yellow 28 Dyes Manufacturers & Suppliers in, India [colorantsgroup.com]

- 5. Photocatalytic degradation of Basic Red 46 and Basic Yellow 28 in single and binary mixture by UV/TiO2/periodate system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. q1scientific.com [q1scientific.com]

- 12. database.ich.org [database.ich.org]

- 13. casaverdeambiental.com.br [casaverdeambiental.com.br]

A Technical Guide to the Photophysical Properties of Basic Yellow 28 Acetate

For Researchers, Scientists, and Drug Development Professionals

Core Photophysical Parameters

The utility of a fluorescent molecule is largely defined by its quantum yield and molar extinction coefficient. These parameters are critical for applications ranging from biological imaging to the development of dye-sensitized solar cells.

| Property | Symbol | Value | Unit |

| Molar Extinction Coefficient | ε | Data Not Available | M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield | Φf | Data Not Available | - |

| Maximum Absorption Wavelength | λmax | ~438[1] | nm |

| Molecular Weight | MW | 433.52[2] | g/mol |

| CAS Number | - | 54060-92-3[3] | - |

Note: The values for the Molar Extinction Coefficient and Fluorescence Quantum Yield are not currently published. The methodologies for their experimental determination are detailed below.

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a substance and is determined using the Beer-Lambert law.[4][5][6]

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution (A = εcl).[4][5]

Methodology: Spectrophotometry [4][5]

-

Preparation of Standard Solutions:

-

Accurately weigh a sample of Basic Yellow 28 acetate.

-

Prepare a stock solution of a known concentration in a suitable solvent (e.g., ethanol or water). The solvent should be transparent in the wavelength range of interest.

-

From the stock solution, prepare a series of dilutions with known concentrations.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to stabilize.

-

Set the wavelength to the maximum absorbance of this compound (λmax ≈ 438 nm).[1]

-

Use a cuvette filled with the solvent as a blank to zero the instrument.

-

-

Measurement:

-

Measure the absorbance of each of the standard solutions at the λmax.

-

Ensure that the absorbance values fall within the linear range of the instrument (typically below 1.0).

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law, this plot should be linear.

-

The molar extinction coefficient (ε) is calculated from the slope of the line (slope = ε × path length). Assuming a path length of 1 cm, the slope is equal to ε.

-

Below is a DOT script for a Graphviz diagram illustrating the workflow for determining the molar extinction coefficient.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) of a fluorophore is the ratio of photons emitted to photons absorbed.[7][8] It is a measure of the efficiency of the fluorescence process. The most common method for determining Φf is the comparative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[7][8][9]

Principle: For dilute solutions with identical absorbance at the same excitation wavelength, the ratio of the integrated fluorescence intensities is equal to the ratio of their quantum yields.[8]

Methodology: Comparative Method [7][8][9]

-

Selection of a Standard:

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the sample (this compound) and the standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[8]

-

-

Measurement:

-

Record the absorption spectra of all solutions to determine their absorbance at the chosen excitation wavelength.

-

Using a fluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

where:

-

Φf_std is the quantum yield of the standard.

-

Slope_sample and Slope_std are the slopes of the lines from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).[7]

-

-

Below is a DOT script for a Graphviz diagram illustrating the workflow for determining the fluorescence quantum yield.

Synthesis Pathway

The synthesis of Basic Yellow 28 typically involves a multi-step process.[3][10][11]

-

Diazotization: The process begins with the diazotization of p-Anisidine in an acidic medium with nitrous acid to form a diazonium salt.[3][10]

-

Coupling: The resulting diazonium salt is then coupled with Fischer's base (1,3,3-Trimethyl-2-methyleneindoline).[10]

-

Methylation: The final step is methylation, often using dimethyl sulfate, to yield the final cationic indolium structure.[3][10]

Below is a DOT script for a Graphviz diagram illustrating the synthesis pathway of Basic Yellow 28.

References

- 1. mdpi.com [mdpi.com]

- 2. Basic Yellow 28 - Cationic yellow 28 - Cationic Yellow X-GL from Emperor Chem [emperordye.com]

- 3. Basic Yellow 28|C21H27N3O5S|CAS 54060-92-3 [benchchem.com]

- 4. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 5. quora.com [quora.com]

- 6. Molar extinction coefficient | PPTX [slideshare.net]

- 7. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 10. worlddyevariety.com [worlddyevariety.com]

- 11. Buy this compound (EVT-15602431) | 58798-47-3 [evitachem.com]

An In-depth Toxicological Profile of Basic Yellow 28 Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Basic Yellow 28, a cationic azo dye, is utilized in the textile industry and has applications as an insecticide in aquaculture.[1] This technical guide provides a comprehensive overview of the available toxicological data on Basic Yellow 28 acetate. The compound is classified as toxic if swallowed, harmful in contact with skin, and fatal if inhaled.[2][3][4] It is also known to cause serious eye damage and is very toxic to aquatic life with long-lasting effects.[2][3][5] This document synthesizes the current knowledge on its acute toxicity, irritation potential, and ecotoxicity, while also highlighting areas where data is currently unavailable in the public domain.

Acute Toxicity

Basic Yellow 28 exhibits significant acute toxicity through various routes of exposure. The primary hazard classifications are consistent across multiple safety data sheets, indicating a high level of acute toxicity.

Quantitative Acute Toxicity Data

The available quantitative data for acute toxicity is summarized in the table below. A notable data gap exists for acute oral and dermal LD50 values.

| Endpoint | Species | Route | Value | Reference |

| LC50 | Rat (female) | Inhalation | 290 mg/m³ air | [6] |

| LD50 | Rat | Oral | No data available | |

| LD50 | Rabbit | Dermal | No data available |

Hazard Statements

The following GHS hazard statements have been assigned to Basic Yellow 28:

Irritation and Sensitization

Eye Irritation

Basic Yellow 28 is consistently classified as causing serious eye damage.[2][3][4][5][8]

While specific data from in vivo (e.g., Draize test) or in vitro eye irritation studies were not found in the public literature, the classification indicates a significant potential for causing irreversible or slowly reversible damage to the eye.

Skin Irritation and Sensitization

Information regarding skin irritation is less severe than for eye irritation, with some sources indicating a potential for skin irritation, particularly in sensitive individuals.[8][9] However, no quantitative data from skin irritation studies (e.g., OECD 404) were available.

There is currently no available data to assess the skin sensitization potential of this compound.

Genotoxicity and Carcinogenicity

Genotoxicity

One safety data sheet indicates that "Mutagenicity data reported," but the specific studies and their outcomes were not provided.[8][10] Therefore, a definitive assessment of the genotoxic potential of this compound cannot be made at this time.

Carcinogenicity

Basic Yellow 28 is not listed as a carcinogen by major regulatory bodies such as ACGIH, IARC, NIOSH, NTP, or OSHA.[8][10] However, this does not preclude carcinogenic potential, and no specific carcinogenicity studies were identified.

Ecotoxicity

Basic Yellow 28 is classified as very toxic to aquatic life with long-lasting effects.[2][3][5]

Quantitative Ecotoxicity Data

| Endpoint | Species | Value | Exposure Time | Reference |

| LC50 | Leuciscus idus melanotus (a species of fish) | 10 - 100 mg/L | 96 h | [5][6] |

| EC0 | Daphnia magna (water flea) | 0.32 mg/L | 24 h | [5][6] |

| EC50 | Desmodesmus subspicatus (green algae) | 0.14 mg/L | 72 h | [5][6] |

| EC50 | Activated sludge | 59 mg/L | 30 min | [5][6] |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available in the public domain. However, standardized OECD guidelines are typically followed for such assessments.

Acute Oral Toxicity (General Protocol - e.g., OECD 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a small number of animals.[2][11] The objective is to classify the substance based on its acute oral toxicity.[2]

-

Test Animals: Typically, rats of a single sex (usually females) are used.[11]

-

Procedure: A starting dose is administered to a group of three animals. The outcome (mortality or survival) determines the next dose level (higher or lower) for the next group of animals.[11]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[2] A gross necropsy is performed on all animals at the end of the study.

Acute Eye Irritation/Corrosion (General Protocol - e.g., OECD 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.[3][4]

-

Test Animals: Albino rabbits are the preferred species.[3]

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[3][5]

-

Observations: The eyes are examined for corneal opacity, iris lesions, conjunctival redness, and chemosis at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[3][9] The reversibility of any observed effects is also assessed.[3]

Visualizations

General Workflow for Acute Toxicity Assessment

Caption: A generalized workflow for assessing the acute toxicity of a chemical substance.

Logical Relationship of Toxicological Endpoints

Caption: Relationship between routes of exposure and toxicological endpoints for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Test No. 405: Acute Eye Irritation/Corrosion | OECD [oecd.org]

- 4. nucro-technics.com [nucro-technics.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Basic Yellow 28 | C21H27N3O5S | CID 9570625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 10. cncolorchem.com [cncolorchem.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Environmental Impact of Basic Yellow 28 Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Yellow 28, a cationic azo dye, is widely utilized in the textile and cosmetic industries for its vibrant yellow hue. This guide provides a comprehensive technical overview of its environmental impact, consolidating available data on its ecotoxicity, and assessing its potential for biodegradation and bioaccumulation. While specific data on the inherent biodegradability and bioaccumulation of Basic Yellow 28 is limited, this guide synthesizes information on its known aquatic toxicity and the efficacy of various wastewater treatment methods. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development to understand and mitigate the environmental risks associated with this compound.

Chemical and Physical Properties

Basic Yellow 28 is a synthetic organic dye belonging to the azo class of compounds. Its chemical structure, characterized by the presence of one or more azo groups (–N=N–), is responsible for its color.

Table 1: Chemical and Physical Properties of Basic Yellow 28

| Property | Value | Reference |

| Chemical Name | 2-[[4-(dimethylamino)phenyl]azo]-1,3-dimethyl-1H-imidazolium chloride | |

| CAS Number | 54060-92-3 | [1] |

| Molecular Formula | C21H27N3O5S | [1][2] |

| Molecular Weight | 433.52 g/mol | [1][2] |

| Appearance | Yellow powder | [1] |

| Solubility | Soluble in water | [1][3] |

Ecotoxicological Profile

Basic Yellow 28 exhibits significant toxicity to aquatic organisms, a common characteristic of many synthetic dyes. The following table summarizes the available quantitative data on its ecotoxicity.

Table 2: Ecotoxicity Data for Basic Yellow 28

| Organism | Test Type | Endpoint | Concentration | Exposure Duration | Reference |

| Leuciscus idus (Ide) | Acute | LC50 | 10 - 100 mg/L | 96 h | [4] |

| Daphnia magna (Water Flea) | Acute | EC0 | 0.32 mg/L | 24 h | [4] |

| Desmodesmus subspicatus (Green Algae) | Growth Inhibition | EC50 | 0.14 mg/L | 72 h | [4] |

| Activated Sludge | Respiration Inhibition | EC50 | 59 mg/L | 30 min | [4] |

Biodegradability and Bioaccumulation

Biodegradability

Bioaccumulation

Environmental Fate and Removal from Wastewater

The primary route of entry of Basic Yellow 28 into the environment is through industrial wastewater discharge from textile dyeing and cosmetic manufacturing facilities. Due to its persistence and toxicity, various methods for its removal from aqueous solutions have been investigated.

Adsorption

Adsorption is a widely studied and effective method for the removal of Basic Yellow 28 from wastewater. Various low-cost adsorbents have been shown to be effective.

Table 3: Adsorption Capacities of Various Adsorbents for Basic Yellow 28

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |

| Reed | ~140 | [6] |

| SBA-15 (mesoporous silica) | 909 | [6] |

| Activated carbon from Persea americana | 400 | [6] |

| Silybum Marianum Stem | Not specified | [5] |

| ZnO/Mg3B2O6 nanostructures | 381.68 | [7] |

| Treated Avocado Seed | 49.30 | [8] |

| Graphene nanoplatelets | Not specified | [9] |

| Activated charcoal | Not specified | [9] |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes, such as photocatalytic degradation and Fenton-like oxidation, have demonstrated high efficiency in degrading Basic Yellow 28.

-

Photocatalytic Degradation: This process typically involves a semiconductor catalyst (e.g., TiO2, ZnO) that, upon irradiation with UV or visible light, generates highly reactive hydroxyl radicals that can mineralize the dye. Studies have shown that the degradation rate is influenced by factors such as catalyst dosage, initial dye concentration, pH, and the presence of oxidizing agents.[10][11][12]

-

Fenton-like Oxidation: This method utilizes a catalyst (e.g., copper phosphate) to activate hydrogen peroxide (H2O2) and generate hydroxyl radicals for dye degradation. This process has been shown to be effective at neutral pH.[12]

Electrochemical Treatment

Electrochemical methods, including electrocoagulation and electrooxidation, have been successfully applied for the removal of Basic Yellow 28. These processes can achieve high color removal and a significant reduction in Chemical Oxygen Demand (COD).[10]

Experimental Protocols

Acute Toxicity Test for Fish (based on OECD 203)

-

Test Organism: Leuciscus idus (or other suitable species like Rainbow Trout or Zebrafish).

-

Test Substance: Basic Yellow 28 acetate dissolved in water.

-

Test Concentrations: A geometric series of at least five concentrations and a control.

-

Test Conditions: Static or semi-static system, 96-hour exposure, controlled temperature, pH, and dissolved oxygen levels.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours.

-